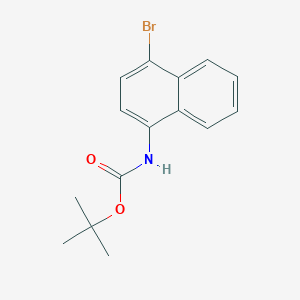

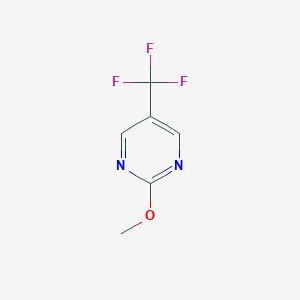

2-Methoxy-5-(trifluoromethyl)pyrimidine

概要

説明

Synthesis Analysis

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidine and related compounds typically involves the reaction of halogenated pyrimidines with organometallic reagents or through cyclization and chloridization reactions using specific raw materials such as methyl methoxyacetate and carbamide. For instance, 5-Pyrimidylboronic acid and its methoxy variant can be synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate, highlighting a method for producing heteroarylpyrimidines via Suzuki cross-coupling reactions (Saygılı et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(trifluoromethyl)pyrimidine derivatives can be elucidated through techniques such as X-ray crystallography. Studies have shown that these compounds can form specific geometrical configurations and hydrogen bonding patterns, indicative of their potential interactions in chemical reactions and biological systems. For example, the crystal structures of specific pyrimidine derivatives have been reported, demonstrating the orientation of hydroxyl groups and the non-dimeric nature of certain arylboronic acids, providing insights into their molecular structure and potential reactivity (Trilleras et al., 2009).

科学的研究の応用

Synthesis of Intermediate Compounds:

- 2,4-Dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, was synthesized using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. This method yielded a product with over 99.5% purity (Liu Guo-ji, 2009).

Herbicidal Activity:

- Compounds with methoxy groups on pyrimidine and triazine rings showed high herbicidal activity. The introduction of a substituent at the 5-position of the pyrimidine ring decreased activity (Y. Nezu, M. Miyazaki, K. Sugiyama, I. Kajiwara, 1996).

- Novel substituted 2,4-diarylpyrimidines with a methoxy group at the 5-position exhibited bleaching herbicidal activity (S. Kawamura, Jun-ichi Sato, T. Hamada, M. Sakaki, Y. Sanemitsu, 1993).

Antiviral Properties:

- 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed significant inhibition of retrovirus replication in cell culture (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003).

Fluorescence and Chemiluminescence Studies:

- Pyrimidine-based monoboron complexes exhibited solution/solid-state fluorescence properties and an aggregation-induced emission enhancement effect (Y. Kubota, Kouhei Kasatani, Hiroki Takai, K. Funabiki, M. Matsui, 2015).

- Tri- and tetra-substituted pyrimido[5,4-d]pyrimidine derivatives were synthesized for potential application as fluorescence reagents (K. Nakashima, S. Akiyama, Y. Tsukamoto, K. Imai, 1990).

Safety And Hazards

将来の方向性

Trifluoromethylpyridines, a related class of compounds, are used in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds, including “2-Methoxy-5-(trifluoromethyl)pyrimidine”, will be discovered in the future .

Relevant Papers Several papers were found during the search. They discuss the synthesis and applications of trifluoromethylpyridines , the chemistry of "2-Methoxy-5-(trifluoromethyl)pyrimidine" , and the antimicrobial activity of 5-Trifluoromethyl-2-pyrimidinamine . These papers could provide more detailed information on the topics discussed above.

特性

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUJIMFLPIMCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446370 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethyl)pyrimidine | |

CAS RN |

176214-14-5 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)